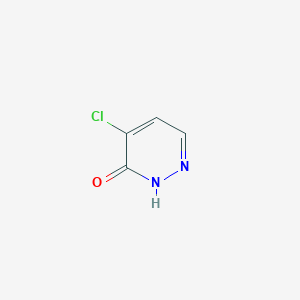

4-Chloropyridazin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWAYTBDMJFIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592020 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-79-8 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloropyridazin-3-ol: A Technical Guide for Researchers

CAS Number: 1677-79-8

This technical guide provides an in-depth overview of 4-Chloropyridazin-3-ol, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, applications in medicinal chemistry, and safety and handling protocols.

Chemical and Physical Properties

This compound, with the CAS number 1677-79-8, is a pyridazinone derivative recognized for its versatile reactivity in organic synthesis.[1][2][3] It exists in tautomeric forms, primarily as 4-chloro-3(2H)-pyridazinone or 5-chloro-1H-pyridazin-6-one. This tautomerism is a crucial aspect of its chemical behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1677-79-8 | [1][2][3] |

| Molecular Formula | C₄H₃ClN₂O | [2][4][5] |

| Molecular Weight | 130.53 g/mol | [2][4][5] |

| Synonyms | 5-chloro-1H-pyridazin-6-one, 4-Chloro-3(2H)-pyridazinone | [2][4][5] |

| Appearance | Off-white to yellow solid | - |

| Melting Point | Data for the pure compound is not consistently reported. A related compound, 6-Chloropyridazin-3-amine, has a melting point of 210°C. | - |

| Boiling Point | Data for the pure compound is not consistently reported. | - |

| Solubility | Moderately soluble in DMSO and methanol (with heating). | - |

| Storage | Store at 2-8°C or -20°C under a nitrogen atmosphere, away from moisture. | [1][2] |

Synthesis and Experimental Protocols

A more documented application is its use in the synthesis of derivatives. For instance, the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, a key intermediate for anticancer agents, involves the reaction of a dichloropyridazine with a hydroxylated benzaldehyde.[6]

Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde from a Dichloropyridazine Precursor

This protocol is representative of how 4-chloropyradizin-3-ol derivatives are synthesized and is adapted from published procedures.[6]

Materials:

-

3,6-dichloropyridazine

-

4-hydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Isopropanol

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in isopropanol, add 3,6-dichloropyridazine and anhydrous potassium carbonate.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

The following diagram illustrates the general workflow for the synthesis of chloropyridazine-based anticancer agents.

Caption: Synthetic workflow for chloropyridazine hybrids.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The pyridazine scaffold is considered a "privileged" structure due to its advantageous physicochemical and biological properties.[6]

Anticancer Activity and PARP-1 Inhibition:

A major application of chloropyridazine derivatives is in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks.[1][6][7] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[1]

Derivatives of this compound have been incorporated into molecular hybrids designed to induce apoptosis and inhibit PARP-1 in cancer cells.[6] These compounds have shown promising results in preclinical studies, demonstrating significant growth inhibition in various cancer cell lines.[6]

The signaling pathway below illustrates the mechanism of action of PARP-1 inhibitors derived from chloropyridazine scaffolds.

Caption: Mechanism of action of PARP-1 inhibitors.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of safety information.

| Hazard Category | Description |

| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |

| Fire Hazards | Not considered a significant fire hazard, but may emit toxic fumes (nitrogen oxides, hydrogen chloride, carbon monoxide, and carbon dioxide) upon combustion. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a respirator. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) and protect from moisture. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemshuttle.com [chemshuttle.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloropyridazin-3-ol: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, including tautomeric forms, provides a step-by-step synthesis protocol, summarizes key quantitative data, and explores its potential biological activities.

Chemical Structure and Properties

This compound, with the CAS number 1677-79-8, is a chlorinated pyridazinone derivative.[1][2][3][4] Its molecular formula is C₄H₃ClN₂O, and it has a molecular weight of approximately 130.53 g/mol .[1][4]

The structure of this compound is characterized by a pyridazine ring substituted with a chlorine atom at position 4 and a hydroxyl group at position 3. It is important to note that this compound exists in tautomeric equilibrium with its keto form, 5-chloro-1H-pyridazin-6-one.[1][2] This tautomerism is a crucial aspect of its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1677-79-8 | [1][2][3][4] |

| Molecular Formula | C₄H₃ClN₂O | [1][4] |

| Molecular Weight | 130.53 g/mol | [1][4] |

| IUPAC Name | 5-chloro-1H-pyridazin-6-one | [4] |

| SMILES | OC1=NN=CC=C1Cl | [1][2] |

| Appearance | White to yellow solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from maleic anhydride. The following protocol is based on established chemical principles for the formation of the pyridazinone ring system.

Experimental Protocol

Step 1: Synthesis of Chloro-maleic anhydride

-

In a suitable reaction vessel, dissolve maleic anhydride in water.

-

Introduce liquid chlorine into the solution while maintaining the reaction temperature.

-

After the reaction is complete, cool the mixture to induce crystallization.

-

Collect the resulting chloro-maleic anhydride crystals by filtration and dry them.

Step 2: Synthesis of this compound

-

Prepare a solution of hydrazine hydrate.

-

Carefully add hydrochloric acid to the hydrazine hydrate solution at a temperature below 20°C until the pH reaches 6.5.[5]

-

To this solution, add the chloro-maleic anhydride obtained in Step 1.

-

Allow the reaction to proceed, then cool the mixture to facilitate crystallization.[5]

-

Filter the reaction mixture to isolate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Note: This protocol is a general guideline. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

Table 2: Summary of Synthesis Parameters

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | Maleic anhydride | Water, Liquid Chlorine | Controlled temperature | Chloro-maleic anhydride |

| 2 | Chloro-maleic anhydride, Hydrazine hydrate | Hydrochloric acid | pH 6.5, < 20°C | This compound |

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the final heterocyclic product. This can be visualized as a two-step process involving the initial chlorination of a cyclic anhydride followed by cyclization with hydrazine to form the pyridazinone ring.

Caption: Synthetic pathway of this compound.

Potential Biological Activities and Signaling Pathways

Pyridazinone derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[6][7] While specific signaling pathways for this compound are not extensively documented, the broader class of pyridazinones has been shown to exhibit a range of effects, including:

-

Anticancer Activity: Some pyridazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] A potential mechanism of action for certain pyridazinone-based compounds is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[8]

-

Antifungal Properties: Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have shown promising antifungal activity against various fungal strains.[6][7]

-

Cardiovascular Effects: Certain pyridazinone-containing compounds have been investigated for their potential as vasodilators.[10]

The diverse biological activities of pyridazinone derivatives suggest that they can interact with multiple biological targets. The exploration of this compound and its analogues may lead to the discovery of novel therapeutic agents.

Caption: Potential biological activities of pyridazinone derivatives.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its synthesis optimization, derivatization, and biological evaluation is warranted to fully elucidate its potential in various scientific and therapeutic applications.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound, CasNo.1677-79-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridazin-3-ol, systematically known by its IUPAC name 5-chloro-1H-pyridazin-6-one , is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry.[1] Its structural scaffold serves as a versatile building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role in the development of novel therapeutics, particularly in the field of oncology. The information presented herein is intended to support researchers and drug development professionals in their endeavors to leverage this compound for future scientific advancements.

Chemical Identity and Synonyms

The precise chemical identification of a compound is crucial for scientific communication and reproducibility. The IUPAC nomenclature and a comprehensive list of synonyms for this compound are provided below.

| Identifier | Value |

| IUPAC Name | 5-chloro-1H-pyridazin-6-one[1] |

| CAS Number | 1677-79-8[2][3] |

| Molecular Formula | C₄H₃ClN₂O[2][3] |

| Molecular Weight | 130.53 g/mol [4] |

A variety of synonyms are used in literature and commercial listings to refer to this compound, which exists in tautomeric forms (the -ol and -one forms).

Common Synonyms:

-

4-Chloropyridazin-3(2H)-one[5]

-

4-Chloro-2,3-dihydropyridazin-3-one[1]

-

4-Chloro-3-pyridazone[5]

-

4-chloro-2H-pyridazin-3-one[5]

-

Chloropyridazinone

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data includes both experimentally determined and computationally predicted values to provide a thorough profile of the compound.

| Property | Value | Source |

| Appearance | White to yellow solid | Commercial Suppliers |

| Melting Point | Not available | |

| Boiling Point | Not available | [8] |

| Solubility | Not available | |

| pKa | 9.80 ± 0.40 (Predicted) | ChemicalBook[6] |

| LogP (XLogP3-AA) | 0.1 (Computed) | PubChem[1] |

| Topological Polar Surface Area | 41.5 Ų (Computed) | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (Computed) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | PubChem[1] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [6][8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of chloromaleic anhydride with hydrazine. The following protocol is based on a procedure described for the preparation of 4-chlorinedyhydroxyl-pyridazine, a closely related intermediate.[4]

Reaction Scheme:

Materials:

-

Chloromaleic anhydride

-

Hydrazine hydrate solution

-

Hydrochloric acid (30%)

-

Water

Procedure:

-

In a reaction vessel, prepare a hydrazine hydrate solution.

-

At a temperature maintained below 20°C, slowly add 30% hydrochloric acid dropwise to the hydrazine hydrate solution until the pH reaches 6.5. This step is crucial for controlling the reactivity of the hydrazine.[4]

-

To this solution, add chloromaleic anhydride and allow the reaction to proceed.[4]

-

After the reaction is complete, cool the mixture to induce crystallization.[4]

-

Collect the resulting solid by filtration and dry it to obtain this compound.[4]

Note: This protocol is adapted from the synthesis of a related compound and may require optimization for yield and purity of this compound. Standard laboratory safety procedures should be followed at all times.

Biological Activity and Therapeutic Potential

While this compound itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of oncology.[9][10] The pyridazinone core is a key pharmacophore in the design of molecules targeting critical cellular pathways involved in cancer progression.

PARP-1 Inhibition and Induction of Apoptosis

A significant area of research has focused on the development of 4-chloropyridazinoxyphenyl conjugates as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and inducers of apoptosis.[10] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death (apoptosis).[11]

The proposed mechanism of action for these derivatives involves a dual-pronged attack on cancer cells:

-

PARP-1 Inhibition: The pyridazinone scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.[11] This disrupts the repair of single-strand DNA breaks, which, during DNA replication, can be converted into more lethal double-strand breaks.

-

Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of effector caspases like caspase-3, leading to the systematic dismantling of the cell.[12]

The following diagram illustrates the signaling pathway implicated in the anticancer activity of this compound derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a promising future in drug discovery and development. Its utility as a synthetic intermediate for creating potent PARP-1 inhibitors highlights its importance in the ongoing search for novel anticancer therapies. This technical guide provides a foundational understanding of its chemical and physical properties, a plausible synthesis route, and the biological rationale for its use in medicinal chemistry. Further research into the direct biological activities of this compound and the continued exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Mitochondrial Protection by PARP Inhibition [mdpi.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 4-CHLORO-3(2H)-PYRIDAZINONE | 1677-79-8 [chemicalbook.com]

- 7. 4-CHLORO-3(2H)-PYRIDAZINONE [xieshichem.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarena.com [scholarena.com]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Chloropyridazin-3-ol molecular weight and formula

An In-Depth Technical Guide to 4-Chloropyridazin-3-ol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound, a heterocyclic compound of interest in medicinal chemistry.

Physicochemical Properties

This compound, also known by its CAS Number 1677-79-8, is a pyridazinone derivative. The fundamental molecular characteristics of this compound are summarized below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

Chemical Structure

The structural arrangement of atoms within this compound is crucial for understanding its reactivity and potential interactions in biological systems. The diagram below illustrates its chemical structure.

Caption: Chemical structure of this compound.

This guide serves as a foundational reference for this compound, providing essential data for laboratory and development applications. No experimental protocols were cited in the provided information.

References

Spectroscopic Profile of 4-Chloropyridazin-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Chloropyridazin-3-ol (CAS No. 1677-79-8). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct experimental spectra for this specific compound are not publicly available, this guide compiles representative data based on the analysis of structurally similar pyridazine derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of this compound. This data is crucial for the structural elucidation and quality control of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.3 - 7.6 | Doublet | Proton on C5 |

| ¹H | ~7.0 - 7.3 | Doublet | Proton on C6 |

| ¹H | ~10.0 - 12.0 | Broad Singlet | OH proton |

| ¹³C | ~155 - 160 | Singlet | C3 (bearing OH group) |

| ¹³C | ~130 - 135 | Singlet | C4 (bearing Cl group) |

| ¹³C | ~125 - 130 | Singlet | C5 |

| ¹³C | ~120 - 125 | Singlet | C6 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1650 - 1550 | Strong | C=N and C=C stretching vibrations (pyridazine ring) |

| 1200 - 1100 | Medium | C-O stretch (hydroxyl group) |

| 850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100 / ~33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 102/104 | Variable | [M-CO]⁺ |

| 95 | Variable | [M-Cl]⁺ |

| 67 | Variable | Further fragmentation |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Employ an FTIR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The instrument's software records the abundance of each ion at its respective m/z value, generating a mass spectrum. The data is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow from chemical synthesis to spectroscopic analysis and reporting.

Tautomerism in 4-Chloropyridazin-3-ol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal and agricultural chemistry, known for a wide array of biological activities. A key chemical feature of these compounds is their existence in tautomeric forms, predominantly the lactam (keto) and lactim (enol) structures. This technical guide provides an in-depth examination of the tautomerism of 4-Chloropyridazin-3-ol, a halogenated derivative with potential for further chemical modification. While direct experimental data on the tautomeric equilibrium of this specific compound is limited in publicly accessible literature, this document extrapolates from foundational studies on the parent pyridazin-3(2H)-one and related derivatives to provide a robust theoretical and practical framework for its investigation. This guide covers the structural and energetic aspects of the tautomeric forms, proposed experimental protocols for their characterization, and the computational methods applicable to their study.

Introduction to Pyridazinone Tautomerism

The tautomerism of pyridazin-3(2H)-ones involves the migration of a proton between a nitrogen and an oxygen atom, leading to an equilibrium between the keto (amide) and enol (hydroxy) forms. For this compound, this equilibrium can be represented as the interconversion between 4-chloro-3(2H)-pyridazinone (lactam/keto form) and This compound (lactim/enol form).

Generally, for pyridazin-3(2H)-ones, the keto form is found to be more stable and, therefore, the predominant tautomer in most conditions.[1] This preference is influenced by factors such as bond energies, resonance stabilization, and solvation effects. The introduction of a chlorine atom at the 4-position is expected to influence the electron density of the ring and, consequently, the tautomeric equilibrium.

Theoretical Framework and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of heterocyclic compounds. Studies on the parent pyridazin-3(2H)-one have utilized DFT methods at the B3LYP/6-311++G** level to elucidate the energetics of the tautomeric conversion.[2]

Two primary mechanisms for the interconversion have been considered:

-

Direct intramolecular hydrogen transfer: This pathway involves a high-energy, four-membered transition state, with a calculated activation energy of approximately 42.64 kcal/mol for the parent compound.[2]

-

Dimer-assisted double hydrogen transfer: This mechanism, involving the formation of a dimeric species, presents a much lower activation energy of around 14.66 kcal/mol, suggesting it is a more favorable pathway.[2]

Solvation models have shown that protic polar solvents can reduce the activation energy for the intramolecular transfer.[2] For this compound, similar computational studies would be invaluable to quantify the influence of the chloro-substituent on the relative stabilities of the tautomers and the activation barriers for their interconversion.

Logical Workflow for Computational Analysis

Caption: Computational workflow for studying tautomerism.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the keto and enol forms of this compound is depicted below. The position of this equilibrium is dependent on the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of this compound.

Proposed Experimental Protocols for Tautomer Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive characterization of the tautomeric forms of this compound.

Synthesis of this compound

While several suppliers offer this compound, a laboratory synthesis can be achieved, often starting from a suitable precursor like mucochloric acid or a substituted maleic anhydride, followed by cyclization with hydrazine and subsequent chlorination. A detailed protocol should be adapted from established procedures for similar pyridazinones.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution.

-

¹H NMR:

-

Keto Form: Expect to see a signal for the N-H proton, which will be broad and its chemical shift will be solvent-dependent. The ring protons will have characteristic chemical shifts and coupling constants.

-

Enol Form: The N-H signal will be absent, and a new signal for the O-H proton will appear, which will also be broad and solvent-dependent. The chemical shifts of the ring protons will differ from those of the keto form due to changes in the electronic structure of the ring.

-

Equilibrium: If both tautomers are present in significant amounts and the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the interconversion is fast, an averaged spectrum will be observed. The tautomeric ratio can be determined by integrating the signals corresponding to each form.

-

-

¹³C NMR:

-

Keto Form: A signal for the carbonyl carbon (C=O) is expected in the downfield region (typically >160 ppm).

-

Enol Form: The carbonyl signal will be replaced by a signal for the carbon bearing the hydroxyl group (C-OH), which will be shifted upfield.

-

Experimental Protocol for NMR Analysis:

-

Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

For samples showing evidence of both tautomers, perform variable temperature (VT) NMR studies to investigate the dynamics of the equilibrium.

-

If possible, acquire ¹⁵N NMR spectra to further probe the nitrogen environment in each tautomer.

-

Calculate the tautomeric ratio in each solvent by integrating well-resolved signals corresponding to each tautomer in the ¹H NMR spectra.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups that differ between the tautomers, especially in the solid state.

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹) are expected.

-

Enol Form: The C=O stretch will be absent. A broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration will be present.

Experimental Protocol for IR Analysis:

-

Acquire the FT-IR spectrum of solid this compound using KBr pellet or Attenuated Total Reflectance (ATR) techniques.

-

For solution-state analysis, acquire spectra in solvents that have transparent windows in the regions of interest (e.g., CCl₄, CS₂).

-

Compare the observed vibrational frequencies with those predicted from DFT calculations for each tautomer to aid in spectral assignment.

4.2.3 UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to differences in their conjugated systems.

-

Keto and Enol Forms: The λ_max values for the π → π* and n → π* transitions will be different for each tautomer.

-

Solvent Effects: The position of the absorption maxima can shift with solvent polarity (solvatochromism), providing further insight into the nature of the predominant tautomer in different environments.

Experimental Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of this compound in a range of solvents (e.g., hexane, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the spectra for the presence of multiple absorption bands that might indicate the presence of both tautomers.

-

Investigate the effect of pH on the spectra to understand the contribution of ionized species.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. Based on studies of related pyridazinone derivatives, it is highly probable that this compound crystallizes in the keto form.

Experimental Protocol for X-ray Crystallography:

-

Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.

-

Perform single-crystal X-ray diffraction analysis to determine the molecular structure.

-

Analyze the bond lengths (e.g., C=O vs. C-O and C-N vs. C=N) and the position of the hydrogen atom to definitively identify the tautomeric form.

Proposed Experimental Workflow

Caption: Experimental workflow for tautomer characterization.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the following tables provide a template for organizing and presenting experimental and computational results.

Table 1: Theoretical Energetic Data for Tautomers of this compound (Hypothetical)

| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |

| Keto Form | B3LYP/6-311++G | Gas Phase | 0.00 |

| Enol Form | B3LYP/6-311++G | Gas Phase | Value |

| Keto Form | B3LYP/6-311++G | DMSO | 0.00 |

| Enol Form | B3LYP/6-311++G | DMSO | Value |

Table 2: Experimental Spectroscopic Data for Tautomers of this compound (Template)

| Tautomer | Technique | Solvent | Key Signals/Bands |

| Keto Form | ¹H NMR | DMSO-d₆ | δ (ppm): N-H, Ring-H |

| Enol Form | ¹H NMR | DMSO-d₆ | δ (ppm): O-H, Ring-H |

| Keto Form | ¹³C NMR | DMSO-d₆ | δ (ppm): C=O |

| Enol Form | ¹³C NMR | DMSO-d₆ | δ (ppm): C-OH |

| Keto Form | FT-IR | KBr | ν (cm⁻¹): C=O, N-H |

| Enol Form | FT-IR | KBr | ν (cm⁻¹): O-H, C=N |

Table 3: Tautomeric Ratio (K_T = [Enol]/[Keto]) in Various Solvents (Template)

| Solvent | Dielectric Constant (ε) | Tautomeric Ratio (K_T) |

| Chloroform-d | 4.8 | Value |

| Acetonitrile-d₃ | 37.5 | Value |

| DMSO-d₆ | 47.2 | Value |

| Methanol-d₄ | 32.7 | Value |

Conclusion and Future Directions

The tautomerism of this compound is a fundamental aspect of its chemical identity, with significant implications for its reactivity, biological activity, and physical properties. Based on extensive studies of the parent pyridazin-3(2H)-one and its derivatives, it is predicted that the keto form, 4-chloro-3(2H)-pyridazinone, is the more stable and predominant tautomer, particularly in the solid state and in polar solvents.

This technical guide provides a comprehensive framework for the detailed investigation of this tautomeric system. Future research should focus on obtaining direct experimental data for this compound to validate these predictions. Specifically, the determination of the tautomeric equilibrium constants in various solvents through NMR spectroscopy and a definitive solid-state structure via X-ray crystallography would be of great value to the scientific community. Furthermore, dedicated computational studies will provide deeper insights into the influence of the chloro-substituent on the electronic structure and tautomeric energetics. Such studies will be crucial for the rational design and development of novel pyridazinone-based compounds for pharmaceutical and agrochemical applications.

References

Navigating the Physicochemical Landscape of 4-Chloropyridazin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridazin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and potential pharmacophore necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a detailed overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in the public domain for this exact molecule, this document leverages data from structurally related pyridazinone analogs to establish a predictive profile. Crucially, this guide furnishes comprehensive, detailed experimental protocols for determining aqueous and organic solubility, as well as stability under various stress conditions (pH, temperature, and light), empowering researchers to generate precise data for their specific applications.

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The core structure, a six-membered ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. This compound (CAS No: 1677-79-8), also known as 4-chloro-3(2H)-pyridazinone, features a reactive chlorine atom at the C4 position, making it a valuable building block for further chemical modification through reactions like nucleophilic substitution.

The solubility and stability of a compound are critical parameters that influence its handling, formulation, biological activity, and overall developability. Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially toxic impurities. This guide serves to consolidate the known information and provide the necessary methodological framework to characterize this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, data from analogous pyridazinone structures provide valuable insight into its likely behavior. Generally, pyridazinone derivatives exhibit poor solubility in water, which can be modulated by pH and the use of co-solvents.

Predicted Solubility Behavior

Based on the behavior of related compounds, the solubility of this compound is expected to be low in aqueous media and higher in polar organic solvents. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the polar chlorine atom, suggests some affinity for polar environments.

Solubility Data of Related Pyridazinone Derivatives

To provide a practical reference, the following tables summarize solubility data for structurally similar pyridazinone compounds. Researchers should interpret this data as indicative rather than absolute for this compound.

Table 1: Mole Fraction Solubility of 6-phenyl-pyridazin-3(2H)-one in Water and DMSO at Various Temperatures[1]

| Temperature (K) | Mole Fraction Solubility in Water (x 10⁻⁶) | Mole Fraction Solubility in DMSO (x 10⁻¹) |

| 298.2 | 5.75 | 4.03 |

| 303.2 | 6.91 | 4.19 |

| 308.2 | 8.37 | 4.38 |

| 313.2 | 10.00 | 4.55 |

| 318.2 | 12.60 | 4.73 |

Table 2: Solubility of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) in Various Solvents at 20 °C[2]

| Solvent | Solubility (g/L) |

| Water | 0.400 |

| Methanol | 15.1 |

| Ethyl Acetate | 3.7 |

| Dichloromethane | 1.9 |

| Toluene | 0.1 |

| n-Hexane | Practically Insoluble |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for accurately determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a constant temperature.

Materials:

-

This compound (crystalline solid, >95% purity)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, DMSO)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Incubation: Allow the samples to equilibrate for a sufficient duration. A 24 to 48-hour period is typical to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After incubation, remove the vials and allow them to stand for at least 1 hour to permit the settling of excess solid. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the filtered sample with a suitable mobile phase to fall within the concentration range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility value, accounting for the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is dictated by the reactivity of its core structure and functional groups. The chloro-substituted pyridazinone ring is susceptible to degradation under various conditions.

Chemical Reactivity and Potential Degradation Pathways

-

Hydrolysis: The C-Cl bond is activated towards nucleophilic attack. Under aqueous conditions, particularly at non-neutral pH and elevated temperatures, hydrolysis can occur, leading to the replacement of the chlorine atom with a hydroxyl group to form 4-hydroxy-pyridazin-3-ol.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), a reaction often utilized in synthesis but also a potential instability pathway if such nucleophiles are present in a formulation.

-

Photodegradation: Heterocyclic aromatic compounds are often susceptible to degradation upon exposure to light. The specific pathway is difficult to predict without experimental data but could involve ring cleavage or reactions involving the chloro-substituent.

-

Thermal Stability: While the pyridazinone ring itself is relatively stable, harsh thermal conditions can lead to decomposition. The presence of reactive functional groups may lower the overall thermal stability.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify key degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) or other suitable organic co-solvent

-

pH meter, water bath, photostability chamber, oven

-

HPLC-UV system, preferably coupled with a Mass Spectrometer (LC-MS) for peak identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C.

-

Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (e.g., compliant with ICH Q1B guidelines). Protect control samples from light.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Treatment:

-

For acid/base hydrolysis samples, neutralize the aliquot before analysis.

-

Dilute all samples to an appropriate concentration for analysis.

-

-

Analysis:

-

Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use LC-MS to obtain mass-to-charge (m/z) ratios for the degradation products to aid in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the relative retention times and peak areas of the degradation products.

-

Propose a degradation pathway based on the identified products.

-

Conclusion

While specific, validated physicochemical data for this compound remains scarce in publicly accessible literature, a robust profile can be inferred from related pyridazinone analogs. The compound is anticipated to have limited aqueous solubility and is susceptible to degradation via hydrolysis and nucleophilic substitution at the C4-chloro position. For any research or development program, it is imperative that the experimental protocols detailed in this guide are performed to generate precise solubility and stability data. This foundational knowledge is essential for enabling reliable formulation, ensuring reproducible results in biological assays, and guiding the future development of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 4-Chloropyridazin-3-ol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridazin-3-ol is a versatile heterocyclic building block employed in the synthesis of a diverse range of biologically active compounds, including potent kinase inhibitors. The pyridazinone core is a recognized pharmacophore that can effectively interact with the ATP-binding site of various kinases, making it a valuable scaffold in drug discovery. The presence of a reactive chlorine atom at the 4-position and a hydroxyl group at the 3-position provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, along with representative experimental protocols and biological data for related compounds. The methodologies described herein are based on established synthetic strategies for analogous pyridazinone-containing kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyridazinone-Based Kinase Inhibitors

The following table summarizes the in vitro potency of various kinase inhibitors containing a pyridazinone or a related chloropyridazine core. This data highlights the potential of this scaffold in achieving high levels of inhibition against different kinase targets.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Compound 9 | ITK | 0.87 | - | [1][2] |

| Compound 22 | ITK | 0.19 | - | [1][2] |

| Compound 23 | ITK | - | Jurkat (Cytotoxicity IC50: 5.15 µM) | [1] |

| Compound 38 | - | - | CCRF-CEM (Cytotoxicity IC50: 29.95 µM) | [1] |

| Compound 39 | - | - | CCRF-CEM (Cytotoxicity IC50: 26.75 µM) | [1] |

| Compound 3c | PARP-1 | Comparable to Olaparib | - | [3] |

| Compound 3d | PARP-1 | Comparable to Olaparib | - | [3] |

| Compound 3e | PARP-1 | Comparable to Olaparib | - | [3] |

Experimental Protocols

The following protocols describe representative synthetic routes for the derivatization of a 4-chloropyridazinone core, analogous to this compound, to generate kinase inhibitors. These methods are based on established procedures for similar scaffolds.[1]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the reaction of a 4-chloropyridazinone with an amine, a common step in building kinase inhibitor libraries.

Materials:

-

This compound (or analogous 4-chloropyridazinone)

-

Amine of interest (e.g., an aniline or a heterocyclic amine)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a stirred solution of the desired amine (1.0 equivalent) in DMF, add the 4-chloropyridazinone starting material (1.0 equivalent) and DIPEA (3.0 equivalents) at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted pyridazinone.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position (for analogous 6-chloro-pyridazinones)

While this compound does not have a leaving group at the C6 position, many pyridazinone-based kinase inhibitor syntheses involve a Suzuki coupling at this position on a di-halogenated precursor. The following is a general protocol for such a transformation.

Materials:

-

6-Chloro-4-(substituted)-pyridazin-3-ol (or analogous compound)

-

Boronic acid or boronic ester of interest

-

Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

-

Sodium carbonate (2 M aqueous solution)

-

1,4-Dioxane

-

Standard laboratory glassware and reflux setup

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask, combine the 6-chloro-pyridazinone derivative (1.0 equivalent), the boronic acid (1.2 equivalents), and the palladium catalyst (0.1 equivalents).

-

Add 1,4-dioxane and the 2 M sodium carbonate solution.

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C6-arylated or C6-heteroarylated pyridazinone.

Mandatory Visualization

Signaling Pathway Diagram: ITK Signaling

The following diagram illustrates the signaling pathway of Interleukin-2-inducible T-cell kinase (ITK), a common target for pyridazinone-based inhibitors.

Caption: Simplified ITK signaling pathway in T-cells.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors derived from a 4-chloropyridazinone core.

Caption: General workflow for pyridazinone-based kinase inhibitor discovery.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-chloropyridazin-3-ol, a versatile building block in medicinal chemistry. The pyridazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 4-position allows for the introduction of diverse functionalities, enabling the synthesis of novel derivatives with potential therapeutic applications.

Overview of Nucleophilic Aromatic Substitution (SNAr) on this compound

The reactivity of this compound in nucleophilic substitution reactions is governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C4 position is a good leaving group, facilitating the substitution.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method to synthesize 4-amino-pyridazin-3-ol derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities. The reaction is typically carried out in a polar solvent, and a base may be added to neutralize the HCl generated during the reaction.

Table 1: Summary of Reaction Conditions and Yields for Amination Reactions

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Ethanol | Et3N | Reflux | 6 | 85 | Adapted from[1] |

| Piperidine | 1,4-Dioxane | K2CO3 | 100 | 8 | 92 | Adapted from[1] |

| Aniline | DMF | NaH | 80 | 12 | 78 | Adapted from[2] |

| Benzylamine | Acetonitrile | DBU | Reflux | 5 | 88 | Adapted from[2] |

Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)pyridazin-3-ol

This protocol is a general guideline adapted from established procedures for the amination of chloro-pyridazines.

Materials:

-

This compound

-

Morpholine

-

Triethylamine (Et3N)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add morpholine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(morpholin-4-yl)pyridazin-3-ol.

Reactions with Thiol Nucleophiles

The reaction with thiols or their corresponding thiolates provides access to 4-(alkyl/arylthio)pyridazin-3-ol derivatives. These sulfur-containing heterocycles are also of interest for their potential biological activities. The reaction is often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Table 2: Summary of Reaction Conditions and Yields for Thiolation Reactions

| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | DMF | K2CO3 | 80 | 4 | 90 | Adapted from[3] |

| Ethanethiol | Ethanol | NaOEt | Reflux | 3 | 82 | Adapted from[3] |

| 2-Mercaptoethanol | Acetonitrile | Et3N | 60 | 5 | 88 | Adapted from[4] |

Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.

Experimental Protocol: Synthesis of 4-(Phenylthio)pyridazin-3-ol

This protocol is a general guideline adapted from established procedures for the reaction of chloro-pyridazines with thiols.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-(phenylthio)pyridazin-3-ol.

Reactions with Alcohol Nucleophiles

The synthesis of 4-alkoxy-pyridazin-3-ol derivatives can be achieved through the reaction of this compound with alcohols in the presence of a strong base. The base is required to deprotonate the alcohol, forming the more reactive alkoxide nucleophile.

Table 3: Summary of Reaction Conditions and Yields for Alkoxylation Reactions

| Nucleophile (Alcohol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | Methanol | NaOMe | Reflux | 12 | 75 | Adapted from[5] |

| Ethanol | Ethanol | NaOEt | Reflux | 12 | 72 | Adapted from[5] |

| Phenol | Dioxane | NaH | 100 | 10 | 68 | Adapted from[5] |

Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.

Experimental Protocol: Synthesis of 4-Methoxypyridazin-3-ol

This protocol is a general guideline adapted from established procedures for the alkoxylation of chloro-pyridazines.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 4-methoxypyridazin-3-ol.

Potential Applications in Drug Development

Pyridazine and pyridazinone derivatives exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer: Some derivatives have shown potent inhibitory activity against various cancer cell lines.[6]

-

Anti-inflammatory: Pyridazinone-based compounds have been investigated as inhibitors of enzymes involved in inflammation.

-

Cardiovascular: Certain pyridazine derivatives have been explored for their effects on the cardiovascular system.

-

Antimicrobial: The pyridazine scaffold is present in compounds with antibacterial and antifungal properties.

The ability to easily diversify the 4-position of this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The protocols and data presented here provide a foundation for the synthesis and exploration of novel pyridazine derivatives with potential therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 6. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 4-Chloropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 4-Chloropyridazin-3-ol is a valuable heterocyclic building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity.

This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for the coupling of challenging electron-deficient chloro-heterocycles.[1][2] The inherent low reactivity of aryl chlorides compared to bromides and iodides necessitates carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent system.[2][3]

Data Summary of Suzuki Coupling Protocols

The following table summarizes various reported conditions for the Suzuki coupling of chloro-heterocycles, which can be adapted for this compound. These conditions highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | Dioxane | 120 | 45 min (borylation) + 30 min (coupling) | Moderate to Good | Microwave-assisted one-pot borylation/Suzuki.[4] |

| 2 | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | Good | Effective for selective coupling of polychlorinated aromatics.[5] |

| 3 | PdCl₂ (0.02) | - | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100-120 | Varies | Not specified | Ligand-free conditions, requires phase transfer catalyst (NBu₄Br).[2] |

| 4 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | Suitable for a diverse array of aryl and vinyl triflates, adaptable for chlorides. |

| 5 | PdCl₂(dtbpf) (15) | - | NaHCO₃ | THF | Not specified | Not specified | 63 | Used in a one-pot synthesis involving a crude intermediate.[6] |

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a microwave-assisted one-pot borylation/Suzuki reaction and is suitable for rapid synthesis.[4]

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (10 mol%)

-

Potassium Carbonate (K₂CO₃) (2 equiv)

-

1,4-Dioxane

Procedure:

-

To a microwave vial, add this compound (1 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (2 equiv).

-

Add 1,4-dioxane to achieve a suitable concentration (e.g., 0.5 M).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Conventional Suzuki Coupling with a Phosphine Ligand

This protocol is a more traditional approach using a palladium precursor and a phosphine ligand, which is often necessary for activating less reactive chlorides.[5]

Materials:

-

This compound

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand (e.g., FcPPh₂) (6 mol%)

-

Potassium Phosphate (K₃PO₄) (6 equiv)

-

1,4-Dioxane and Water (2:1 mixture)

Procedure:

-

In a round-bottom flask, combine this compound (1 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (6 equiv).

-

Add the Pd₂(dba)₃ catalyst (1 mol%) and the phosphine ligand (6 mol%).

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and follow the workup and purification steps described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][7] The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridazin-3-ol, and its tautomer 4-chloro-3(2H)-pyridazinone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore, and the ability to functionalize it at the C4-position through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.

The protocols provided herein are based on established methods for structurally similar chloro-heterocycles and related pyridazinone systems. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, more robust catalytic systems are often required.

-

Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

-

Ligands: The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often effective in activating the C-Cl bond.

-

Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as alkoxides like NaOt-Bu.

-

Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridazin-3-ols

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-arylpyridazin-3-ols.

General Experimental Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-